N-{2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-methionine
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Overview
Description
2-{2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-4-(METHYLSULFANYL)BUTANOIC ACID is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chromen-2-one core structure, which is a common motif in many biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-4-(METHYLSULFANYL)BUTANOIC ACID typically involves multiple steps, starting with the preparation of the chromen-2-one core. One common method involves the condensation of 4-methyl-7-hydroxycoumarin with butyl bromide in the presence of a base such as potassium carbonate . The resulting intermediate is then reacted with 2-bromo-N-(methylsulfanyl)butanamide under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-{2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-4-(METHYLSULFANYL)BUTANOIC ACID undergoes various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or alkyl halides to introduce new substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium azide, alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of reduced chromen-2-one derivatives .
Scientific Research Applications
2-{2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-4-(METHYLSULFANYL)BUTANOIC ACID has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anticoagulant and anti-inflammatory properties.
Industry: Utilized in the development of photoactive materials and smart polymers.
Mechanism of Action
The mechanism of action of 2-{2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-4-(METHYLSULFANYL)BUTANOIC ACID involves its interaction with various molecular targets and pathways. The chromen-2-one core can inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication . Additionally, the compound can modulate inflammatory pathways by inhibiting cyclooxygenase enzymes .
Comparison with Similar Compounds
Similar Compounds
- 8-Methyl-2-oxo-4-phenyl-2H-chromen-7-yl 4-(hexyloxy)benzoate
- 4-Methyl-2-oxo-2H-chromen-7-yl benzenesulfonate
- ((8-METHYL-2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY) (PHENYL)ACETIC ACID
Uniqueness
What sets 2-{2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-4-(METHYLSULFANYL)BUTANOIC ACID apart from similar compounds is its unique combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of both the chromen-2-one core and the butyl and methylsulfanyl substituents enhances its potential as a versatile compound in various scientific and industrial applications .
Properties
Molecular Formula |
C22H29NO6S |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
(2S)-2-[2-(4-butyl-8-methyl-2-oxochromen-7-yl)oxypropanoylamino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C22H29NO6S/c1-5-6-7-15-12-19(24)29-20-13(2)18(9-8-16(15)20)28-14(3)21(25)23-17(22(26)27)10-11-30-4/h8-9,12,14,17H,5-7,10-11H2,1-4H3,(H,23,25)(H,26,27)/t14?,17-/m0/s1 |
InChI Key |
IGEMCFUXXCCYPI-JRZJBTRGSA-N |
Isomeric SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)N[C@@H](CCSC)C(=O)O |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)NC(CCSC)C(=O)O |
Origin of Product |
United States |
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